molecular formula C13H15FN2 B13340306 (S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13340306
M. Wt: 218.27 g/mol
InChI Key: HCYRURRDRPPBTQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science . This particular compound is characterized by the presence of a fluorine atom at the 6th position and methyl groups at the 3rd and 9th positions, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, ensuring high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, quinolines, and indolines, which have significant applications in medicinal chemistry and materials science .

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects . For example, it may inhibit the production of pro-inflammatory cytokines or interfere with DNA synthesis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

(3S)-6-fluoro-3,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C13H15FN2/c1-7-3-4-10(14)13-12(7)9-6-15-8(2)5-11(9)16-13/h3-4,8,15-16H,5-6H2,1-2H3/t8-/m0/s1

InChI Key

HCYRURRDRPPBTQ-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C

Canonical SMILES

CC1CC2=C(CN1)C3=C(C=CC(=C3N2)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.